molecular formula C19H19N3O2 B2935061 1-{5-methylfuro[3,2-b]pyridine-2-carbonyl}-4-phenylpiperazine CAS No. 941881-03-4

1-{5-methylfuro[3,2-b]pyridine-2-carbonyl}-4-phenylpiperazine

Cat. No.: B2935061
CAS No.: 941881-03-4
M. Wt: 321.38
InChI Key: LNVGQTRKHKYTSV-UHFFFAOYSA-N
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Description

1-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}-4-phenylpiperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a furo[3,2-b]pyridine moiety with a piperazine ring, making it an interesting subject for various scientific studies

Preparation Methods

The synthesis of 1-{5-methylfuro[3,2-b]pyridine-2-carbonyl}-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furo[3,2-b]pyridine Core: The furo[3,2-b]pyridine core can be synthesized through cyclization reactions involving pyridine derivatives and appropriate reagents.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.

    Coupling with Piperazine: The final step involves coupling the furo[3,2-b]pyridine derivative with 4-phenylpiperazine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the furo[3,2-b]pyridine ring, using reagents like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: It has shown promise in the development of pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-{5-methylfuro[3,2-b]pyridine-2-carbonyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

1-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}-4-phenylpiperazine can be compared with other similar compounds, such as:

    2-Methylfuro[3,2-b]pyridine: Similar in structure but lacks the piperazine moiety.

    4-Phenylpiperazine: Contains the piperazine ring but lacks the furo[3,2-b]pyridine core.

    Indole Derivatives: Share some structural similarities and are also studied for their biological activities.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(5-methylfuro[3,2-b]pyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-7-8-17-16(20-14)13-18(24-17)19(23)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVGQTRKHKYTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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